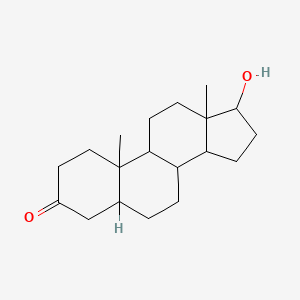

17-Hydroxyandrostan-3-one

描述

Structure

2D Structure

属性

分子式 |

C19H30O2 |

|---|---|

分子量 |

290.4 g/mol |

IUPAC 名称 |

17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3 |

InChI 键 |

NVKAWKQGWWIWPM-UHFFFAOYSA-N |

SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C |

规范 SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C |

产品来源 |

United States |

Biosynthetic Pathways and Precursors in Biological Systems

Endogenous Formation from Testosterone (B1683101) and Related Androgens

The primary and most well-known pathway for the generation of 17-Hydroxyandrostan-3-one involves the direct conversion of testosterone. ebi.ac.uknih.gov This process is catalyzed by a key family of enzymes known as 5α-reductases. Additionally, an alternative route, termed the "backdoor pathway," can produce this compound from other steroid precursors like progesterone (B1679170) and 17α-hydroxyprogesterone, bypassing testosterone as an intermediate. wikipedia.orgwikipedia.org

Role of 5α-Reductase Isozymes in this compound Formation

The conversion of testosterone to this compound is an irreversible reaction mediated by 5α-reductase enzymes, which reduce the double bond between carbons 4 and 5 of testosterone. ebi.ac.ukwikipedia.org Three distinct isozymes of 5α-reductase have been identified: type 1, type 2, and type 3, encoded by the SRD5A1, SRD5A2, and SRD5A3 genes, respectively. nih.govplos.org

These isozymes are membrane-bound proteins and their expression is tissue-specific, leading to localized production of this compound. ebi.ac.uknih.gov For instance, 5α-reductase type 2 is the predominant isoform in the prostate gland, while type 1 is found in the liver and skin. aopwiki.orgoup.com The presence of these enzymes in various tissues, including skeletal muscle, allows for the local synthesis and amplification of androgen signaling. nih.gov While all three types can catalyze the conversion of testosterone, they exhibit different affinities and regulatory mechanisms. plos.orgaopwiki.org

| Isozyme | Gene | Primary Tissue Distribution | Role in this compound Formation |

|---|---|---|---|

| 5α-Reductase Type 1 | SRD5A1 | Liver, Skin, Scalp, Prostate aopwiki.orgoup.com | Catalyzes the conversion of testosterone to this compound. oup.com Also involved in the backdoor pathway. aopwiki.org |

| 5α-Reductase Type 2 | SRD5A2 | Prostate, Male Reproductive Tissues, Liver, Scalp, Skin aopwiki.org | The primary enzyme responsible for converting testosterone to this compound in many androgen target tissues. aopwiki.orgnih.govnih.gov |

| 5α-Reductase Type 3 | SRD5A3 | Multiple tissues plos.org | Contributes to the overall pool of 5α-reductase activity. plos.org |

Androgen Backdoor Pathway Contribution from Progesterone and 17α-Hydroxyprogesterone

The androgen "backdoor pathway" represents an alternative route for the synthesis of this compound that circumvents testosterone. wikipedia.org This pathway becomes particularly significant under certain physiological and pathological conditions. wikipedia.org It can be initiated from either progesterone or 17α-hydroxyprogesterone. wikipedia.orgwikipedia.org

In the pathway starting with 17α-hydroxyprogesterone, the first step is its conversion to 5α-pregnan-17α-ol-3,20-dione by the action of 5α-reductase type 1 (SRD5A1). nih.govplos.org This is followed by a 3α-reduction to yield 17OH-allopregnanolone, a reaction catalyzed by aldo-keto reductase family members like AKR1C2 or AKR1C4. nih.govplos.org Subsequent enzymatic steps lead to the formation of androsterone (B159326), which is then converted to this compound. wikipedia.orgnih.gov

A similar pathway exists starting from progesterone, which is first converted to 5α-dihydroprogesterone. wikipedia.org This is then metabolized through a series of intermediates, ultimately leading to androsterone and then this compound. wikipedia.org

Precursor Steroid Transformations Leading to this compound

Beyond the direct conversion from testosterone and the backdoor pathway, other steroid transformations contribute to the pool of this compound. A key precursor in these alternative routes is androsterone.

Formation from Androsterone via 3α-Hydroxysteroid Dehydrogenase and 17β-Hydroxysteroid Dehydrogenase

Androsterone, a metabolite of testosterone and dihydrotestosterone (B1667394), can be converted back into this compound. wikipedia.org This conversion involves two key enzymes: 3α-hydroxysteroid dehydrogenase (3α-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD). wikipedia.org

Initially, androsterone is converted to 5α-androstane-3α,17β-diol (3α-diol) by the action of 17β-hydroxysteroid dehydrogenase. wikipedia.org Subsequently, oxidative 3α-HSD isoforms can convert 3α-diol to this compound. exlibrisgroup.comoup.com This bidirectional activity of 3α-HSD, capable of both reducing this compound to the less active 3α-diol and oxidizing 3α-diol back to this compound, plays a crucial role in regulating the intracellular levels of this potent androgen. nih.govexlibrisgroup.comoup.com The balance between the reductive and oxidative activities of these hydroxysteroid dehydrogenases is therefore a key determinant of androgen action in target tissues. oup.com

| Enzyme | Reaction Catalyzed | Significance |

|---|---|---|

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Interconversion of this compound and 5α-androstane-3α,17β-diol exlibrisgroup.comoup.com | Regulates the intracellular concentration of active this compound. exlibrisgroup.comwikipedia.org |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Converts androsterone to 5α-androstane-3α,17β-diol and androstenedione (B190577) to testosterone. wikipedia.orgnih.govdiva-portal.org | A key enzyme in the final steps of both androgen and estrogen biosynthesis. diva-portal.orgresearchgate.net |

Enzymatic Transformations and Metabolic Processes of 17 Hydroxyandrostan 3 One

Mammalian In Vitro Metabolic Pathways of 17-Hydroxyandrostan-3-one

In mammalian systems, this compound undergoes a series of metabolic reactions, primarily in the liver, but also in other tissues such as the skin and kidneys. researchgate.netnih.gov These pathways include reductive and oxidative transformations, as well as conjugation reactions that increase the water solubility of the steroid, preparing it for elimination.

The metabolism of this compound involves both reduction and oxidation, primarily at the C3 and C17 positions. In vitro studies using various tissue and cellular models have elucidated these pathways.

Reductive Transformations: The reduction of the 3-keto group of this compound is a key metabolic step. In rat kidney models, 3α-hydroxysteroid oxidoreductases catalyze the interconversion between this compound and 5α-androstane-3α,17β-diol. nih.gov Three distinct enzymes have been identified: a soluble NADPH-dependent oxidoreductase, a microsomal NADPH-dependent enzyme, and a microsomal NADH-linked enzyme. nih.gov These enzymes exhibit differences in subcellular localization, cofactor requirements, optimal pH, and kinetic characteristics. nih.gov

The reduction of this compound is not limited to the α-configuration. For instance, the fungus Macrophomina phaseolina has been shown to transform dihydrotestosterone (B1667394) into both 5α-androstan-3β,17β-diol and 5α-androstan-3α,17β-diol. researchgate.net

Oxidative Transformations: While reduction is a major pathway, oxidative transformations also occur. The interconversion between this compound and its metabolites, such as androsterone (B159326), involves oxidative steps catalyzed by enzymes like 17β-hydroxysteroid dehydrogenase. wikipedia.org This enzyme can convert 5α-androstane-3α,17β-diol back to androsterone, which is an oxidative process at the 17-position.

The following table summarizes the key reductive and oxidative transformations of this compound observed in in vitro models.

| Transformation | Product(s) | Key Enzyme(s) | Model System |

| Reduction | 5α-androstane-3α,17β-diol | 3α-Hydroxysteroid oxidoreductases | Rat kidney |

| Reduction | 5α-androstan-3β,17β-diol, 5α-androstan-3α,17β-diol | Not specified | Macrophomina phaseolina |

| Oxidation | Androsterone (from 5α-androstane-3α,17β-diol) | 17β-Hydroxysteroid dehydrogenase | Mammalian systems |

Conjugation reactions are crucial for the detoxification and elimination of steroids. These reactions involve the attachment of polar molecules, such as glucuronic acid or sulfate (B86663), to the steroid nucleus, thereby increasing its water solubility.

Glucuronidation is a major pathway in the metabolism of this compound. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver microsomes. nih.govresearchgate.net The gut microbiota also plays a significant role in the de-glucuronidation of androgens, indicating a dynamic interplay between hepatic and intestinal metabolism. nih.govphysiology.org In pig hepatocytes, 5α-Dihydrotestosterone-17β-glucuronide has been identified as a metabolite. plos.org

Steroid sulfates are important metabolites, and their synthesis is necessary for the development of analytical standards for research and diagnostic purposes. A general and straightforward method for the synthesis of steroid sulfates involves the use of a sulfating agent, such as sulfur trioxide pyridine (B92270) complex, followed by purification. This method has been successfully applied to a variety of steroids, demonstrating its utility in producing reference materials for analytical studies.

This compound is part of a complex network of interconvertible steroids. Androsterone (3α-hydroxy-5α-androstan-17-one) is a metabolite of both testosterone (B1683101) and dihydrotestosterone. wikipedia.org The conversion of DHT to androsterone can occur via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase. wikipedia.org

The formation of androsterone and etiocholanolone (B196237) can also proceed from androstenedione (B190577) through the action of 5α-reductase and 5β-reductase, which produce 5α-androstanedione and 5β-androstanedione, respectively. These intermediates are then converted to androsterone and etiocholanolone by 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase. wikipedia.org

The following table illustrates the key enzymes involved in the interconversion of this compound with related steroids.

| Starting Compound | Product(s) | Key Enzyme(s) |

| This compound (DHT) | Androsterone | 3α-Hydroxysteroid dehydrogenase, 17β-Hydroxysteroid dehydrogenase |

| Androstenedione | Androsterone, Etiocholanolone | 5α-Reductase, 5β-Reductase, 3α-Hydroxysteroid dehydrogenase, 3β-Hydroxysteroid dehydrogenase |

Conjugation Reactions and Metabolite Formation

Microbial and Anaerobic Degradation of this compound

Microorganisms play a critical role in the degradation of steroids in the environment. Various bacteria and fungi are capable of transforming this compound and related compounds.

Fungi such as Penicillium chrysogenum and P. crustosum can reduce the 4,5-double bond of testosterone to form dihydrotestosterone. nih.gov The fungus Macrophomina phaseolina further metabolizes DHT into 5α-androstan-3β,17β-diol and 5α-androstan-3α,17β-diol. researchgate.net

Under anaerobic conditions, the degradation of androgens follows different pathways. Denitrifying bacteria such as Sterolibacterium denitrificans and Steroidobacter denitrificans are capable of mineralizing testosterone. asm.orgresearchgate.net The proposed pathway for anaerobic androgen degradation is the 2,3-seco pathway, which involves the cleavage of the A-ring of the steroid nucleus. asm.orgresearchgate.netnih.gov This pathway is distinct from the oxygen-dependent degradation routes. nih.gov

Bacterial Metabolism and Biotransformation of Androstane (B1237026) Steroids (e.g., by Coryneform bacteria)

Bacteria, including coryneform bacteria, play a significant role in the biotransformation of androstane steroids. These microorganisms possess a diverse array of enzymes that can modify the steroid nucleus, leading to a variety of metabolic products. For instance, strains of axillary coryneform bacteria have been shown to convert testosterone into several metabolites. nih.gov The primary products of such transformations often include 5β-dihydrotestosterone and 4-androstenedione, although other compounds like 5α-dihydrotestosterone and 5β-androstanedione are also produced. nih.gov

The enzymatic activities within these bacteria, such as dehydrogenases, are responsible for these conversions. ergogenics.org The ability of these bacteria to metabolize steroids is not limited to a single species, and in mixed cultures, both additive and inhibitory effects on steroid transformation have been observed. nih.gov This highlights the complex interactions within microbial communities in the metabolism of androstane steroids.

| Substrate | Transforming Organism | Major Metabolites |

| Testosterone | Axillary coryneform bacteria | 5β-Dihydrotestosterone, 4-Androstenedione |

| Androstenedione | Corynebacterium crenatum (engineered) | Androst-1,4-diene-3,17-dione (ADD) |

| Dehydroepiandrosterone (B1670201) (DHEA) | Corynebacterium glutamicum (engineered) | Androstenedione (AD) |

Enzymes Involved in Microbial Steroid Catabolism (e.g., Ring A Hydrolase, 1-Testosterone Hydratase/Dehydrogenase)

The microbial catabolism of steroids is orchestrated by a suite of specialized enzymes. In the anaerobic 2,3-seco pathway, a key enzyme is a ring A cleaving beta-diketone hydrolase. nih.govresearchgate.net This enzyme is responsible for the hydrolytic cleavage of the A-ring of a central degradation intermediate, androsta-1,3,17-trione, to produce 1,17-dioxo-2,3-seco-androstan-3-oate (DSAO). nih.govresearchgate.net This hydrolase is highly conserved among steroid-degrading proteobacteria. nih.govresearchgate.net

Another critical enzyme in this pathway is 1-testosterone hydratase/dehydrogenase. researchgate.net In the anaerobic degradation of testosterone by Steroidobacter denitrificans, testosterone is first converted to 1-dehydrotestosterone. This is then reduced to 1-testosterone, which undergoes hydration at the C-1/C-2 double bond, a reaction catalyzed by 1-testosterone hydratase. nih.govnih.gov The subsequent oxidation of the C-1 hydroxyl group is carried out by a dehydrogenase, leading to the formation of 17-hydroxy-androstan-1,3-dione, a precursor to A-ring cleavage. nih.govnih.gov

Retroconversion Mechanisms (e.g., Estrogen to Androgen Conversion by Bacteria)

While the conversion of androgens to estrogens is a well-known biological process, the reverse reaction, or retroconversion, was considered thermodynamically challenging and not thought to occur in biological systems. pnas.org However, recent research has demonstrated that certain anaerobic bacteria, such as Denitratisoma sp. strain DHT3, are capable of converting estrogens back into androgens. pnas.orgnih.gov

This retroconversion is a key step in the anaerobic degradation of estrogens and is mediated by a cobalamin-dependent methylation process. pnas.orgnih.govresearchgate.net The proposed mechanism involves the methylation of the estrogen molecule, which leads to the formation of an androgenic intermediate. pnas.org This discovery has revealed an unprecedented metabolic link between cobalamin and steroid metabolism, suggesting that the retroconversion of estrogens to androgens is a naturally occurring process in the biosphere. pnas.orgbiorxiv.org This bacterial pathway completes the central pathways for steroid catabolism, providing a mechanism for the complete breakdown of both androgens and estrogens under anaerobic conditions. pnas.org

Molecular and Cellular Research on 17 Hydroxyandrostan 3 One Interactions

Androgen Receptor Binding and Activation Studies (In Vitro Models)

17β-Hydroxy-5α-androstan-3-one, commonly known as dihydrotestosterone (B1667394) (DHT), is a potent agonist of the androgen receptor (AR). wikipedia.org Its high affinity for the AR is a cornerstone of its biological activity. In vitro studies consistently demonstrate that DHT binds to the human androgen receptor with a significantly higher affinity than its precursor, testosterone (B1683101). wikipedia.orgnih.gov The dissociation constant (Kd) for DHT with the human AR is approximately 0.25 to 0.5 nM, which is about two to three times higher than that of testosterone (0.4 to 1.0 nM). wikipedia.org Furthermore, the dissociation of DHT from the receptor is five times slower than that of testosterone, contributing to its enhanced potency. wikipedia.org

Comparative studies have quantified the relative binding affinity (RBA) of various androgens, highlighting the superior binding characteristics of DHT. For instance, one study found DHT to have a higher RBA for the prostatic AR compared to testosterone. oup.com Another investigation, using the synthetic androgen methyltrienolone (B1676529) (R1881) as a reference, confirmed the high affinity of DHT. nih.gov The competition pattern for receptor binding is generally similar across different tissues, such as skeletal muscle and prostate, although some variations can occur due to local metabolic activity. nih.gov Specifically, the lower apparent RBA of DHT in muscle tissue can be attributed to its rapid conversion by 3-keto-reductase into metabolites like 5α-androstane-3α,17β-diol and its 3β-isomer, which have a low affinity for the AR. nih.gov

The structural basis for this high affinity lies in the specific molecular interactions between the steroid and the ligand-binding domain of the receptor. nih.gov The 5α-reduced A-ring of DHT provides an optimal conformation for fitting into the hydrophobic ligand-binding pocket of the AR. tandfonline.com This potent binding translates to greater biological activity, with bioassays showing DHT to be 2.5 to 10 times more potent than testosterone. wikipedia.org

**Table 1: Comparative Binding Affinity of Androgens to the Androgen Receptor (AR)**

| Compound | Receptor Source | Relative Binding Affinity (RBA) | Reference Compound | Key Findings |

| :--- | :--- | :--- | :--- | :--- |

| **17β-Hydroxy-5α-androstan-3-one (DHT)** | Human AR | ~2-3 fold higher than Testosterone | Testosterone | DHT has a higher affinity and slower dissociation rate.[ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHWeI_YdKojiJoxNGCECURJnoG0B91c2yRf0PkjF6w4IoT3rbMFaJ3JCA20iCHJhYN3IbGuHKoYJELBU5VqxHTTD5ScxCrENUQe5lKg-8i5x0j46XYnIl99gdO-N6v0Tm30QCA-IGgGv3cPw%3D%3D)] |

| **Testosterone** | Human AR | Lower than DHT | Testosterone | Serves as a precursor to the more potent DHT.[ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHWeI_YdKojiJoxNGCECURJnoG0B91c2yRf0PkjF6w4IoT3rbMFaJ3JCA20iCHJhYN3IbGuHKoYJELBU5VqxHTTD5ScxCrENUQe5lKg-8i5x0j46XYnIl99gdO-N6v0Tm30QCA-IGgGv3cPw%3D%3D)] |

| **17β-Hydroxy-17α-methyl-4,9,11-estratrien-3-one (Methyltrienolone, MT)** | Rat Skeletal Muscle & Prostate AR | 100% (Reference) | Self | Most efficient competitor in the assay.[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsq3BWvA1Jpbhr_sdrdNqOsp4ypyfasm1bxE0LLM34GIidrMcY88rn0oYMmxd-Vsf2KomkyPrvGs-x88VyMRl6eF9GPUXXWCKHCGE7rDPcFEoBZVABzcVdTWI398yMgkS39wVlwvPMt2Sv8Hhp0sYdvBV_vNMMfs5HUMa0Ksaq9sQjbgA%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHv1aMSVJ0vCVOkw5LdRE9CXYu0j_vlRlypHiYV_tJ7B80msVGki-66SV9FtF8p6-V1r_B4J15JTIjro2_8npFCsmxNygX8eYR4FvP9WKlENKcB-_cFC9VWTaXmokPEA6LAPw%3D%3D)] |

| **19-Nortestosterone (Nandrolone)** | Rat Skeletal Muscle & Prostate AR | High | Methyltrienolone | Binds strongly to AR in both muscle and prostate.[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsq3BWvA1Jpbhr_sdrdNqOsp4ypyfasm1bxE0LLM34GIidrMcY88rn0oYMmxd-Vsf2KomkyPrvGs-x88VyMRl6eF9GPUXXWCKHCGE7rDPcFEoBZVABzcVdTWI398yMgkS39wVlwvPMt2Sv8Hhp0sYdvBV_vNMMfs5HUMa0Ksaq9sQjbgA%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHv1aMSVJ0vCVOkw5LdRE9CXYu0j_vlRlypHiYV_tJ7B80msVGki-66SV9FtF8p6-V1r_B4J15JTIjro2_8npFCsmxNygX8eYR4FvP9WKlENKcB-_cFC9VWTaXmokPEA6LAPw%3D%3D)] |

| **17β-Hydroxy-5α-androstan-3-one (DHT)** | Rat Prostate AR | Higher than in muscle | Methyltrienolone | Higher RBA in prostate compared to skeletal muscle.[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsq3BWvA1Jpbhr_sdrdNqOsp4ypyfasm1bxE0LLM34GIidrMcY88rn0oYMmxd-Vsf2KomkyPrvGs-x88VyMRl6eF9GPUXXWCKHCGE7rDPcFEoBZVABzcVdTWI398yMgkS39wVlwvPMt2Sv8Hhp0sYdvBV_vNMMfs5HUMa0Ksaq9sQjbgA%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHv1aMSVJ0vCVOkw5LdRE9CXYu0j_vlRlypHiYV_tJ7B80msVGki-66SV9FtF8p6-V1r_B4J15JTIjro2_8npFCsmxNygX8eYR4FvP9WKlENKcB-_cFC9VWTaXmokPEA6LAPw%3D%3D)] |

| **1α-Methyl-5α-dihydrotestosterone (Mesterolone)** | Rat Skeletal Muscle & Prostate AR | Lower than T, higher than Stanozolol | Methyltrienolone | Binds strongly to AR.[ oup.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsq3BWvA1Jpbhr_sdrdNqOsp4ypyfasm1bxE0LLM34GIidrMcY88rn0oYMmxd-Vsf2KomkyPrvGs-x88VyMRl6eF9GPUXXWCKHCGE7rDPcFEoBZVABzcVdTWI398yMgkS39wVlwvPMt2Sv8Hhp0sYdvBV_vNMMfs5HUMa0Ksaq9sQjbgA%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHv1aMSVJ0vCVOkw5LdRE9CXYu0j_vlRlypHiYV_tJ7B80msVGki-66SV9FtF8p6-V1r_B4J15JTIjro2_8npFCsmxNygX8eYR4FvP9WKlENKcB-_cFC9VWTaXmokPEA6LAPw%3D%3D)] |The binding of 17β-Hydroxy-5α-androstan-3-one (DHT) to the androgen receptor (AR) initiates a series of conformational changes that are critical for its function as a ligand-dependent transcription factor. aacrjournals.org In its unbound state, the AR resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs). aacrjournals.org Upon ligand binding, the receptor undergoes a conformational shift, dissociates from the HSPs, and dimerizes. nih.gov This activation exposes a nuclear localization signal. oup.com

In vitro studies using cell lines such as DU145 (prostate cancer cells) stably transfected with AR show that the addition of DHT leads to a rapid translocation of the AR from the cytoplasm to the nucleus. nih.gov This process can be observed within 15 minutes and becomes maximal by 30 minutes, with concentrations as low as 0.1 to 0.5 nM DHT being sufficient to induce complete translocation. nih.gov This ligand-driven nuclear import is a prerequisite for the receptor's genomic actions. aacrjournals.orgoup.com Once in the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes, thereby modulating their transcription. aacrjournals.orgnih.gov

Beyond this classical genomic pathway, DHT can also trigger rapid, non-genomic signaling cascades. oup.comamegroups.org These effects are initiated by a fraction of AR that may be associated with the plasma membrane or located in the cytoplasm. oup.comamegroups.org In vitro models have shown that DHT can rapidly activate pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways. oup.comamegroups.orgspandidos-publications.com For example, treatment of AR-positive prostate cancer cells with DHT leads to increased phosphorylation of extracellular signal-regulated kinase (ERK-1/2) within minutes. amegroups.org This non-genomic signaling can, in turn, influence the classical genomic pathway, creating a complex regulatory network. amegroups.org For instance, activation of the MAPK pathway can lead to phosphorylation of the AR itself, modulating its transcriptional activity. spandidos-publications.com

Interactions with Other Steroid Receptors (In Vitro Contexts)

While 17β-Hydroxy-5α-androstan-3-one (DHT) is the most potent endogenous ligand for the androgen receptor, it is distinguished from testosterone by its inability to be converted into an estrogen by the enzyme aromatase. wikipedia.orgnih.gov This property makes DHT a valuable tool in research to isolate androgenic effects from estrogenic ones. However, studies have shown that DHT can interact with estrogen receptors (ERs), albeit in a more complex manner than simple binding.

In vitro experiments have demonstrated that DHT can compete with estradiol (B170435) for binding to the cytosolic estrogen receptor (ERα) in mouse breast tissue. ebi.ac.uk This competitive binding suggests a potential antiestrogenic action, not mediated by the androgen receptor, but through direct interference at the ER level. ebi.ac.uk This interaction can inhibit estrogen-mediated events, such as the induction of the progesterone (B1679170) receptor. ebi.ac.uk

Non-Receptor Mediated Biochemical Mechanisms (e.g., Vasodilation in Rat Aorta Models by 5β-Dihydrotestosterone)

Beyond the classical nuclear receptor-mediated genomic pathways, androgens can elicit rapid biological responses through non-genomic mechanisms. A prominent example is the vasodilatory effect of 17β-hydroxy-5β-androstan-3-one (5β-dihydrotestosterone), an isomer of DHT. ebi.ac.uknih.gov Unlike its 5α-isomer, 5β-DHT has very little to no affinity for the intracellular androgen receptor and is considered to be devoid of androgenic properties. nih.govnih.gov Its effects on vascular tone are therefore considered non-receptor-mediated in the classical sense.

In vitro studies using isolated, endothelium-denuded rat aortic rings have shown that 5β-DHT produces a potent vasodilating effect. ebi.ac.ukmdpi.com This relaxation is rapid and not blocked by AR antagonists like flutamide, nor by inhibitors of protein synthesis, confirming a non-genomic mechanism. ebi.ac.uk Research suggests that this vasodilation is achieved by 5β-DHT acting directly on the smooth muscle cell membrane to block calcium channels. ebi.ac.ukmdpi.com Specifically, it appears to inhibit both voltage-operated and receptor-operated calcium channels, thereby restricting the influx of extracellular calcium that is necessary for muscle contraction. ebi.ac.uk

Comparative studies have revealed that 5β-DHT is notably more potent in causing vasorelaxation in the rat aorta and human umbilical artery than both testosterone and 5α-DHT. nih.gov The proposed mechanism involves the selective blockade of L-type voltage-operated calcium channels (L-VOCCs) at nanomolar to micromolar concentrations. ebi.ac.ukmdpi.com This action highlights how stereoisomerism can dramatically alter the biological activity of a steroid, shifting it from a potent nuclear receptor agonist (5α-DHT) to a modulator of membrane ion channels (5β-DHT). nih.gov

Synthetic Methodologies and Derivative Research for Academic Purposes

Chemical Synthesis Routes for 17-Hydroxyandrostan-3-one and its Isomers

The development of efficient and stereoselective synthetic methods is crucial for obtaining specific isomers of this compound, which are essential for structure-activity relationship studies.

An efficient, high-yield synthesis of 17β-hydroxy-5α-androstan-3-one (DHT) has been developed starting from 3β-hydroxy-5α-androstan-17-one. nih.gov This multi-step process demonstrates high efficiency and avoids the use of toxic reagents and complex purification methods. nih.gov

The key steps in this synthesis are:

Protection of the hydroxyl group: The 3β-hydroxyl group of the starting material is protected, for example, by acetylation using acetic anhydride (B1165640) in pyridine (B92270). nih.gov

Reduction of the 17-keto group: The 17-keto group is reduced to a hydroxyl group. Using sodium borohydride (B1222165) in methanol (B129727) preferentially forms the thermodynamically more stable 17β-hydroxyl isomer. nih.gov

Protection of the new 17β-hydroxyl group: This newly formed hydroxyl group is then protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether. nih.gov

Deprotection and Oxidation: The protecting group at the 3-position is removed, and the resulting hydroxyl group is oxidized to a ketone using a mild oxidizing agent like N-methylmorpholine N-oxide (NMO) with tetrapropylammonium (B79313) perruthenate (TPAP), replacing harsher methods like the Jones reagent. nih.gov

Final Deprotection: The protecting group at the 17-position is removed to yield the final product, 17β-hydroxy-5α-androstan-3-one. nih.gov

Table 1: Comparison of Synthetic Procedures for 17β-Hydroxy-5α-androstan-3-one

| Starting Material | Key Reagents | Reported Yield | Reference |

| 3β-hydroxy-5α-androstan-17-one | Acetic anhydride, NaBH4, TBDMS-Cl, NMO/TPAP | ~82% | nih.gov |

| Androstane-3,17-dione | I2/MeOH, NaBH4 | High | thieme-connect.com |

Stereoselectivity is critical in the synthesis of steroids, as different stereoisomers can have vastly different biological activities. The reduction of steroidal 4-ene-3-ketones is a key step in accessing the 5β-steroid backbone, a crucial structural element of neuroactive steroids. acs.org

The stereochemical outcome of the catalytic hydrogenation of the Δ4-double bond in 4-ene-3-ketones is sensitive to the reaction conditions, including the metal catalyst and the pH of the solution. acs.org For instance, palladium-catalyzed hydrogenation of testosterone (B1683101) in the presence of tetrabutylammonium (B224687) D-mandelate as a chiral modifier leads to 5β-dihydrotestosterone with high yield and stereoselectivity. acs.org

The reduction of 3-oxo-5α-androst-1-enes with complex borohydrides, such as LS-Selectride, predominantly results in the 3β-hydroxy isomers. researchgate.net Furthermore, the use of the sodium borohydride-cerium(III) chloride system is a key factor in the efficient stereoselective synthesis of 5α-androst-1-ene-3β,17β-diol. researchgate.net

Synthesis of Novel this compound Derivatives for Research Applications

The modification of the basic steroid structure allows for the creation of novel derivatives with potentially unique biological properties for research purposes.

2-Oxa Steroids: The introduction of an oxygen atom into the steroid A-ring can lead to compounds with interesting biological profiles. A synthetic pathway to 17β-hydroxy-2-oxa-5α-androstan-3-one starts from 17β-hydroxy-5α-androstan-3-one (DHT). mdpi.compreprints.org This involves the oxidation of α,β-unsaturated ketones to generate secocarbonyl acids, which are then reduced to lactones. mdpi.com An alternative earlier method reported the synthesis of 2-oxa steroids from 5α-androst-1-ene-3,17-dione using lead tetraacetate. preprints.org The synthesis of 17β-hydroxy-17α-methyl-2-oxa-5α-androstan-3-one (Oxandrolone) can be achieved from mestanolone (B1676315) through a multi-step process involving oxidation, hydroxylation, cleavage, and reduction. google.com

Isoxazole Derivatives: Isoxazole-fused steroids are another class of modified androgens. The synthesis of these derivatives can be achieved through various methods, including the (3+2) cycloaddition reaction of an alkyne with a nitrile oxide. nih.gov For instance, a series of N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were synthesized by reacting 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide with appropriate carbonyl compounds. mdpi.com Another approach involves the one-pot condensation reaction of specific precursors with hydroxylamine (B1172632) hydrochloride. researchgate.net

Table 2: Examples of Modified Ring Structures

| Derivative Class | Starting Material Example | Key Synthetic Step | Reference |

| 2-Oxa Steroids | 17β-hydroxy-5α-androstan-3-one | Oxidation to secocarbonyl acid and reduction to lactone | mdpi.compreprints.org |

| Isoxazole Derivatives | Alkynes/Enamines and Nitrile Oxides | (3+2) Cycloaddition | nih.gov |

Sulfate (B86663) and glucuronide conjugates of steroids are important metabolites and are often synthesized as reference standards for analytical studies, particularly in doping control and clinical chemistry. oup.comrsc.org

Sulfate Esters: The synthesis of tertiary steroid sulfates can be challenging. core.ac.uk Methods for the sulfation of primary and secondary hydroxyl groups are more established. core.ac.uk

Glucuronides: 5α-androstane-3α,17β-diol 17-glucuronide is a major metabolite of dihydrotestosterone (B1667394). Its synthesis for use as an analytical standard can be achieved through enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs), such as UGT2B15 and UGT2B17. These enzymes transfer glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the steroid. Chemical synthesis routes also exist, often involving selective protection and deprotection of hydroxyl groups followed by the introduction of the glucuronic acid moiety.

The synthesis of precursor derivatives allows for the exploration of novel biological activities and mechanisms of action.

Diazepin-steroid derivatives: A diazepin-steroid derivative has been synthesized from androsterone (B159326). ujed.mx The synthesis involves several steps, including the protection of a hydroxyl group, α-hydroxylation of a ketone, and subsequent reactions to form the triazole and diazepine (B8756704) rings. ujed.mx

Nitrogen Mustard Precursors: The synthesis of 17α-bis(2-hydroxyethyl)aminomethyl androstane (B1237026) derivatives as potential precursors for nitrogen mustards has been explored. cdnsciencepub.com One route involves the reaction of a 17-keto steroid with potassium cyanide to form a cyanohydrin, which is then reduced and reacted with ethylene (B1197577) oxide. cdnsciencepub.com

Advanced Analytical Research Methodologies for 17 Hydroxyandrostan 3 One Studies

Chromatographic-Mass Spectrometric Techniques for Metabolite Identification and Quantification

Chromatography coupled with mass spectrometry provides the high sensitivity and specificity required for steroid analysis. tohoku.ac.jpnih.gov These methods are considered the gold standard, superseding less specific immunoassays, particularly for low-concentration analytes like DHT. endocrine-abstracts.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research

Gas chromatography-mass spectrometry (GC-MS) is a powerful and frequently used technique for the analysis of 17-Hydroxyandrostan-3-one and its related steroids. nih.govresearchgate.netresearchgate.net It offers excellent chromatographic separation, which is vital for distinguishing between structurally similar steroid isomers. tohoku.ac.jpresearchgate.net In many laboratories, GC-MS is a routine method for screening anabolic steroids and assessing androgen metabolism. nih.govresearchgate.net

Research applications of GC-MS in the study of this compound include:

Metabolite Profiling: GC-MS has been instrumental in the simultaneous determination of multiple steroids in a single analysis, providing a comprehensive profile of androgen metabolism. nih.gov For instance, a method was developed for the concurrent measurement of six plasma steroids, including testosterone (B1683101), 4-androstenedione, and 5α-dihydrotestosterone. nih.gov

Analysis in Various Biological Matrices: The versatility of GC-MS allows for the quantification of this compound in different biological samples, such as human hair and plasma. nih.govnih.gov An efficient method using GC-MS has been described for the determination of eight different steroids, including DHT, in human hair. nih.gov This is significant as hair analysis can provide a long-term record of steroid exposure.

Enhanced Sensitivity and Specificity: The use of selected ion monitoring (SIM) in GC-MS enhances the sensitivity and specificity of detection, allowing for the quantification of steroids at very low concentrations. nih.gov Detection limits for various steroids using this technique can range from 0.02 to 0.5 ng/g. nih.gov

To improve volatility and thermal stability for GC-MS analysis, steroids are chemically modified through a process called derivatization. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Research

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for many clinical and research laboratories for steroid analysis due to its high sensitivity, specificity, and ability to analyze multiple compounds in a single run. endocrine-abstracts.orgmdpi.commdpi.com This technique is particularly valuable for measuring low levels of this compound in various biological fluids. endocrine-abstracts.orgnews-medical.net

Key applications of LC-MS/MS in this compound research include:

Simultaneous Quantification of Multiple Steroids: Researchers have developed robust LC-MS/MS methods to simultaneously measure a panel of androgens and other steroid hormones from a single serum or plasma sample. mdpi.comoup.comnih.govmedrxiv.org For example, one method allows for the quantification of thirteen steroid hormones, including androstanolone, in human serum. nih.gov Another validated method measures seven androgens, including testosterone and DHT. mdpi.com

High-Throughput Screening: The capabilities of LC-MS/MS are well-suited for high-throughput screening (HTS) applications, which are essential in drug discovery and development for identifying potential inhibitors of enzymes like 5α-reductase, which is responsible for the synthesis of DHT. mdpi.com

Clinical Research Applications: LC-MS/MS is extensively used in clinical studies to investigate the role of this compound in various conditions. For instance, it has been used to study androgen levels in patients with polycystic ovary syndrome (PCOS) and type 2 diabetes mellitus. mdpi.comnih.govplos.org These studies have demonstrated the superiority of LC-MS/MS over traditional immunoassays in terms of accuracy and sensitivity. plos.org

The table below summarizes the parameters of a validated LC-MS/MS method for the simultaneous quantification of seven androgens.

| Analyte | Limit of Quantification (ng/mL) | Intra-assay CV (%) | Total CV (%) | Recovery (%) |

| Testosterone (T) | 0.01 | < 10 | < 10 | 90.3–105.8 |

| This compound (DHT) | 0.01 | < 10 | < 10 | 88.7–98.1 |

| Androstenedione (B190577) (A4) | 0.01 | < 10 | < 10 | 92.4–102.5 |

| Dehydroepiandrosterone (B1670201) (DHEA) | 0.10 | < 10 | < 10 | 90.5–106.7 |

| Dehydroepiandrosterone sulfate (B86663) (DHEAS) | 5.00 | < 10 | < 10 | 87.6–99.9 |

| 11-Ketotestosterone (11-KetoT) | 0.02 | < 10 | < 10 | 93.3–105.3 |

| 11β-Hydroxytestosterone (11β-OHT) | 0.02 | < 10 | < 10 | 90.2–104.4 |

| Data sourced from a study on a robust LC-MS/MS method for androgen measurement. mdpi.com |

Derivatization Strategies for Enhanced Analysis (e.g., Trimethylsilyl Derivatives)

Derivatization is a critical step in the analysis of steroids like this compound, particularly for GC-MS, to enhance volatility and thermal stability. researchgate.net For LC-MS/MS, derivatization can improve ionization efficiency and, consequently, sensitivity. endocrine-abstracts.orgresearchgate.net

Common derivatization strategies include:

Trimethylsilyl (TMS) Derivatives: Silylation is the most frequently used derivatization reaction for GC-MS analysis of steroids. mdpi.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to create TMS derivatives. mdpi.com The formation of TMS ethers and oxime-TMS derivatives improves the chromatographic properties and provides characteristic mass spectra for identification. researchgate.netucl.ac.uk A mixture of MSTFA, ammonium (B1175870) iodide (NH₄I), and dithiothreitol (B142953) (DTT) is often used to silylate even less reactive groups, which increases the intensity of the molecular ion and enhances analytical sensitivity. mdpi.com

Pentafluorophenyldimethylsilyl-Trimethylsilyl (flophemesyl-TMS) Derivatives: This mixed derivatization has been successfully used for the sensitive analysis of eight steroids, including DHT, in human hair by GC-MS in the selected ion monitoring (SIM) mode. nih.gov

Hydrazine-Based Reagents for LC-MS/MS: To address the challenge of poor ionization efficiency of DHT in LC-MS/MS, derivatization with hydrazine-based reagents like 2-hydrazino-1-methylpyridine (HMP) has been investigated. endocrine-abstracts.org HMP derivatization significantly enhances the sensitivity of DHT analysis, allowing for its detection in small plasma volumes. endocrine-abstracts.org

Oxime Derivatives for LC-MS/MS: Treatment with hydroxylamine (B1172632) to form oxime derivatives has been employed for the simultaneous quantitative analysis of DHT and testosterone from biological fluids using LC-MS/MS. researchgate.net

The following table highlights key derivatization reagents and their applications in the analysis of this compound.

| Derivatization Reagent/Method | Analytical Technique | Purpose | Key Findings |

| Trimethylsilyl (TMS) Derivatives (e.g., MSTFA) | GC-MS | Increase volatility and thermal stability | Commonly used for steroid profiling; provides characteristic mass spectra. researchgate.netmdpi.com |

| Pentafluorophenyldimethylsilyl-TMS (flophemesyl-TMS) | GC-MS (SIM) | Enhance sensitivity for trace analysis | Enabled quantification of DHT in human hair with detection limits of 0.02-0.5 ng/g. nih.gov |

| 2-hydrazino-1-methylpyridine (HMP) | LC-MS/MS | Enhance ionization efficiency and sensitivity | Allowed for detection of DHT in small plasma volumes (100-200 µL). endocrine-abstracts.org |

| Hydroxylamine (Oxime formation) | LC-MS/MS | Improve quantification | Used for simultaneous analysis of DHT and testosterone in serum and testicular fluid. researchgate.net |

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including steroids like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR and ¹³C NMR are used to confirm the structural integrity of synthesized or isolated compounds. For instance, in the characterization of androstanolone acetate (B1210297), a derivative of this compound, the ¹H NMR spectrum shows characteristic signals for the methyl groups and the proton at the 17-position, while the ¹³C NMR spectrum confirms the presence of the carbonyl and acetate carbons.

NMR has also been crucial in identifying the products of metabolic reactions. For example, the oxidation products of dihydrotestosterone (B1667394) by cytochrome P450 enzymes, such as 18-hydroxy and 19-hydroxy derivatives, have been characterized using NMR. researchgate.net The chemical shifts of specific protons can indicate where hydroxylation has occurred on the steroid scaffold. researchgate.net Furthermore, NMR is essential for identifying the stereoisomers of this compound and its metabolites, which is often challenging with mass spectrometry alone. researchgate.net

Research Models and Systems for Investigating 17 Hydroxyandrostan 3 One Biology

In Vitro Cellular Models for Androgen Metabolism and Action

In vitro cellular models are indispensable tools for dissecting the molecular pathways of androgen metabolism and action at the cellular level. These systems allow for controlled experiments to understand enzyme kinetics, gene regulation, and cellular responses to 17-hydroxyandrostan-3-one and its precursors.

Mammalian Cell Line Applications

Specific mammalian cell lines have become cornerstone models for investigating androgen biology, particularly in the context of prostate cancer and liver metabolism.

LAPC-4 PC Cells: The LAPC-4 human prostate cancer cell line is a critical model for studying androgen synthesis and action. These cells express a wild-type androgen receptor (AR) and are responsive to androgens for their growth. nih.gov LAPC-4 cells are capable of converting dehydroepiandrosterone (B1670201) (DHEA) to testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), demonstrating the presence of active steroidogenic enzymes. bioscientifica.com Research using LAPC-4 cells has shown that they can synthesize DHT through both the "frontdoor" and "backdoor" pathways. oncotarget.com The "backdoor" pathway involves the conversion of androstanediol (3α-diol) to DHT, a process that can be inhibited by certain compounds. researchgate.net Furthermore, these cells have been instrumental in studying the effects of inhibitors on DHT synthesis and the role of specific enzymes like AKR1C1 and AKR1C2 in DHT metabolism and cell proliferation. aacrjournals.org The ratio of DHT to testosterone is notably higher in LAPC4 cells compared to other prostate cancer cell lines like LNCaP. nih.gov

LNCaP Cells: The LNCaP cell line, another human prostate cancer model, is widely used to study androgen metabolism and AR signaling. e-century.usiiarjournals.org LNCaP cells can be co-cultured with other cell types, such as prostate stromal cells or androgen-insensitive DU145 cells, to investigate the intercellular crosstalk in androgen biosynthesis. bioscientifica.comiiarjournals.org These co-culture systems have demonstrated that interactions between different cell types can enhance the conversion of DHEA to testosterone and DHT, thereby stimulating LNCaP cell proliferation. bioscientifica.comiiarjournals.org However, it is important to note that LNCaP cells contain a mutated AR, which can affect its binding specificity and response to various steroids and antiandrogens. nih.gov

HepG2 Cells: The human hepatocellular carcinoma cell line, HepG2, serves as a valuable in vitro model for studying hepatic steroid metabolism. plos.orgnih.gov HepG2 cells retain many functions of normal human liver cells, including the synthesis of albumin and lipoproteins, and are used for metabolic studies of various compounds, including steroids. plos.org These cells can be cultured in both 2D and 3D spheroid formats, with 3D cultures showing promise for more accurately mimicking in vivo biotransformation. nih.gov Studies with HepG2 cells have investigated the metabolism of androgens like metandienone and the influence of factors like TNFα on steroid and lipid metabolism. plos.orgresearchgate.net They have also been used to explore the role of specific enzymes in cholesterol synthesis and steroid metabolism through gene knockout and inhibition studies. biorxiv.orgplos.org

Table 1: Key Mammalian Cell Lines in this compound Research

| Cell Line | Origin | Key Characteristics & Applications in Androgen Research |

|---|---|---|

| LAPC-4 PC | Human Prostate Cancer | Expresses wild-type androgen receptor; used to study "frontdoor" and "backdoor" DHT synthesis pathways and inhibitor effects. nih.govoncotarget.comresearchgate.net |

| LNCaP | Human Prostate Cancer | Contains a mutated androgen receptor; used in co-culture models to study intercellular androgen metabolism. bioscientifica.comiiarjournals.orgnih.gov |

| HepG2 | Human Hepatocellular Carcinoma | Models hepatic steroid metabolism; used in 2D and 3D cultures to study biotransformation of androgens. plos.orgnih.govresearchgate.net |

Bacterial Culture Systems for Steroid Biotransformation

Bacterial systems offer a unique platform for studying the degradation and transformation of steroids, often revealing novel metabolic pathways.

Steroidobacter denitrificans : This denitrifying gammaproteobacterium is a key model organism for studying the anaerobic degradation of steroids, including testosterone. microbiologyresearch.org S. denitrificans can utilize steroids as its sole source of carbon and energy under anoxic conditions. asm.org Research on this bacterium has elucidated a novel, oxygenase-independent pathway for testosterone catabolism, known as the 2,3-seco pathway. nih.govmdpi.com In this anaerobic pathway, testosterone is converted through a series of intermediates, including 1-dehydrotestosterone and eventually 17-hydroxy-androstan-1,3-dione, before the A-ring is cleaved. nih.gov This contrasts with the aerobic 9,10-seco pathway observed in other bacteria. nih.gov The identification of metabolites and enzymes in S. denitrificans has provided significant insights into the microbial transformation of androgens in anoxic environments. frontiersin.orgresearchgate.net

Table 2: Bacterial Model for Steroid Biotransformation

| Bacterial Species | Metabolic Capability | Key Research Findings |

|---|---|---|

| Steroidobacter denitrificans | Anaerobic degradation of steroids | Elucidation of the oxygen-independent 2,3-seco pathway for testosterone catabolism, involving intermediates like 17-hydroxy-androstan-1,3-dione. nih.govmdpi.com |

Non-Human Animal Models in Biochemical Research

Non-human animal models provide a more complex, physiological context for studying the effects of this compound and related androgens.

Mouse Breast Tissue: The mouse mammary gland serves as a model to study the antiestrogenic effects of androgens. ebi.ac.uk For instance, research has shown that 17β-hydroxy-5α-androstan-3-one (dihydrotestosterone) can inhibit the estradiol-induced growth of breast tissue in castrated female mice. ebi.ac.uk This model allows for the investigation of how androgens may counteract the proliferative effects of estrogens in hormone-sensitive tissues.

Rat Aorta: Isolated rat thoracic aorta is used to investigate the vascular effects of androgens. ebi.ac.uk Studies have demonstrated that 5β-dihydrotestosterone (17β-hydroxy-5β-androstan-3-one) can induce vasorelaxation in rat aorta, suggesting a role for androgens in regulating vascular tone. ebi.ac.ukmdpi.com This model is valuable for exploring the non-genomic, rapid effects of steroids on smooth muscle cells.

Avian Tissues: While less specific to this compound, avian models are used in broader research on steroid metabolism and endocrinology. The specific applications for this particular compound in avian tissues are not as extensively documented as in mammalian models.

Table 3: Non-Human Animal Models in Androgen Research

| Animal Model | Tissue/System | Research Focus |

|---|---|---|

| Mouse | Breast Tissue | Investigating the antiestrogenic effects of androgens on tissue growth. ebi.ac.uk |

| Rat | Aorta | Studying the vasorelaxant properties of androgens and their effects on vascular smooth muscle. ebi.ac.ukebi.ac.uk |

| Avian Species | Various Tissues | General steroid metabolism and endocrinology research. |

常见问题

Q. What are the established synthetic routes for 17-Hydroxyandrostan-3-one, and what analytical methods validate its purity?

Methodological Answer: The synthesis of this compound (stanolone) typically involves the reduction of 3,17-androstanedione using sodium borohydride (NaBH₄) in methanol, followed by purification via recrystallization. Alternative routes may employ selenium dioxide (SeO₂) for selective oxidation steps. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography (GC) using flame ionization detectors. A typical protocol involves:

Q. Table 1: Key Synthetic and Analytical Parameters

| Step | Reagents/Conditions | Analytical Method | Detection Limit |

|---|---|---|---|

| Reduction | NaBH₄, methanol, 0°C, 2 hrs | TLC (Rf = 0.45) | N/A |

| Oxidation | SeO₂, dioxane, reflux, 6 hrs | HPLC-UV | 0.1% impurity |

| Final Purification | Recrystallization (ethyl acetate) | GC-FID | 98.5% purity |

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer: Structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS):

- ¹H NMR (CDCl₃): δ 0.78 (s, 18-CH₃), δ 3.62 (m, 17β-OH), δ 5.35 (s, 3-keto proton) .

- MS (EI) : m/z 290.45 [M]⁺, base peak at m/z 213 (C₁₃H₂₁O fragment) .

Chromatographic identity is confirmed via retention time matching against certified reference standards (e.g., Sigma-Aldrich O0380) using HPLC/GC .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Room temperature, in airtight containers protected from light .

Advanced Research Questions

Q. What experimental models are used to study the metabolic conversion of testosterone to this compound?

Methodological Answer: In vitro models include rat liver homogenates incubated with testosterone under aerobic conditions (37°C, pH 7.4). The reaction is quenched with acetonitrile, and metabolites are extracted for LC-MS analysis. Key findings:

Q. Table 2: In Vitro Metabolic Study Parameters

| Parameter | Condition | Outcome |

|---|---|---|

| Substrate | Testosterone (1 mM) | 15% conversion |

| Cofactor | NADPH (2 mM) | Essential for reduction |

| Inhibition | Finasteride (5α-reductase inhibitor) | 95% reduction in yield |

Q. How do structural modifications of this compound influence its androgen receptor binding affinity?

Methodological Answer: Modifications at C17 (e.g., methyl or ethyl substitution) or C2 (hydroxymethylene addition) alter binding. Assays include:

Q. What regulatory considerations exist for researching derivatives of this compound under controlled substance laws?

Methodological Answer: Derivatives with 17α-alkyl groups (e.g., oxymetholone) are classified as Schedule III substances (USDEA) due to abuse potential. Researchers must:

- Obtain DEA licenses for synthesis/storage.

- Document chain-of-custody for all batches .

Q. How can researchers resolve contradictions in data regarding the in vitro vs. in vivo metabolic pathways of this compound?

Methodological Answer: Discrepancies arise from differences in enzyme expression (e.g., 5α-reductase isoforms). Strategies include:

Q. What methodologies assess the stability of this compound under various storage conditions?

Methodological Answer:

Q. Table 3: Stability Testing Results

| Condition | Degradation Products | % Remaining (4 weeks) |

|---|---|---|

| 25°C, dark | None | 99.8% |

| 40°C, 75% RH | 3-keto epimer (0.5%) | 98.0% |

| UV light | Oxidized byproducts (1.2%) | 95.3% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。